3-(2,5-Dimethylphenyl)-2-methylbenzoic acid
CAS No.: 1261922-05-7
Cat. No.: VC0171729
Molecular Formula: C16H16O2
Molecular Weight: 240.302
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261922-05-7 |
---|---|
Molecular Formula | C16H16O2 |
Molecular Weight | 240.302 |
IUPAC Name | 3-(2,5-dimethylphenyl)-2-methylbenzoic acid |
Standard InChI | InChI=1S/C16H16O2/c1-10-7-8-11(2)15(9-10)13-5-4-6-14(12(13)3)16(17)18/h4-9H,1-3H3,(H,17,18) |
Standard InChI Key | AMAQFQINEAJOEJ-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)C2=C(C(=CC=C2)C(=O)O)C |
Introduction
Parameter | Value |
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CAS Registry Number | 1261922-05-7 |
Molecular Formula | C₁₆H₁₆O₂ |
Molecular Weight | 240.302 g/mol |
IUPAC Name | 3-(2,5-dimethylphenyl)-2-methylbenzoic acid |
Standard InChI | InChI=1S/C16H16O2/c1-10-7-8-11(2)15(9-10)13-5-4-6-14(12(13)3)16(17)18/h4-9H,1-3H3,(H,17,18) |
Standard InChIKey | AMAQFQINEAJOEJ-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)C2=C(C(=CC=C2)C(=O)O)C |
PubChem Compound ID | 53225218 |
The compound is also known by several synonyms in chemical databases and literature, including 2,2',5'-trimethyl-[1,1'-biphenyl]-3-carboxylic acid and [1,1'-biphenyl]-3-carboxylic acid, 2,2',5'-trimethyl- .
Structural Characteristics
Molecular Structure
3-(2,5-Dimethylphenyl)-2-methylbenzoic acid features a biphenyl scaffold with three methyl substituents and a carboxylic acid functional group. The compound consists of two benzene rings connected through a single carbon-carbon bond, forming the biphenyl core structure. One benzene ring carries the carboxylic acid group at position 3 and a methyl group at position 2. The second benzene ring features methyl substituents at positions 2 and 5 .
Structural Features and Conformational Analysis
The biphenyl system typically exhibits a non-planar conformation due to steric hindrance between hydrogen atoms on adjacent rings. In 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid, this non-planarity is likely enhanced by the presence of the methyl group at position 2 on both rings. The dihedral angle between the two aromatic rings is an important structural parameter that would influence the compound's physical properties and potential reactivity in chemical reactions.
Reagent/Condition | Specification |
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Catalyst | [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (5 mol%) |
Base | Caesium carbonate (3.0 equiv.) |
Solvent | 1,4-dioxane/water mixture |
Temperature | 80°C |
Reaction Time | 2-16 hours |
Purification | Filtration through Celite, washing with ethyl acetate, aqueous workup |
While these conditions represent a potential approach based on synthetic methodologies for similar compounds, it should be noted that optimization would likely be required for the specific synthesis of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid .
Alternative Synthetic Methods
An alternative approach might involve nucleophilic aromatic substitution, as described for related compounds in the search results. This method could potentially be adapted for the synthesis of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid by using appropriate starting materials and reaction conditions .
Applications and Biological Activity
Structural Relationship to Bioactive Compounds
The biphenyl core structure is found in various bioactive compounds, including some non-steroidal anti-inflammatory drugs (NSAIDs), antihypertensive agents, and antimicrobial compounds. The specific substitution pattern in 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid, featuring three methyl groups and a carboxylic acid, might confer unique properties that could be explored in medicinal chemistry research.
While no specific biological activity data is available for this exact compound, similar compounds have been explored in drug discovery efforts. For instance, some substituted benzoic acids have shown anti-inflammatory, analgesic, or antimicrobial properties.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy would reveal signals corresponding to:
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Three distinct methyl groups (approximately 2.0-2.5 ppm)
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Aromatic protons from both benzene rings (approximately 6.5-8.0 ppm)
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Carboxylic acid proton (broad signal, approximately 10-13 ppm)
13C NMR spectroscopy would show signals for:
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Three methyl carbons
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Twelve aromatic carbons (six from each ring)
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One carboxylic acid carbon (approximately 165-175 ppm)
Infrared (IR) Spectroscopy
IR spectroscopy would show characteristic absorptions for:
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O-H stretching of the carboxylic acid (broad band, approximately 2500-3300 cm⁻¹)
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C=O stretching of the carboxylic acid (strong band, approximately 1680-1730 cm⁻¹)
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C=C stretching of the aromatic rings (approximately 1450-1600 cm⁻¹)
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C-H stretching of the methyl groups and aromatic rings
Mass Spectrometry
Mass spectrometry would show a molecular ion peak at m/z 240, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of -OH (M-17), loss of -COOH (M-45), and various fragmentations of the biphenyl core structure.
Hazard Category | Potential Classification |
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Eye Irritation | May cause serious eye irritation |
Acute Toxicity (Oral) | May be harmful if swallowed |
Aquatic Toxicity | May be harmful to aquatic organisms |
Research Gaps and Future Directions
Current Research Limitations
The available literature on 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid appears to be limited, with few detailed studies on its synthesis, properties, and potential applications. This represents a significant research gap that could be addressed through future investigations.
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